Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)
Description
Fmoc-HomoArg(Me)₂-OH·HCl (Symmetrical) is a chemically modified amino acid derivative used in solid-phase peptide synthesis (SPPS). It features a homoarginine backbone with symmetrical dimethylation on the guanidino group, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical for studying protein arginine methylation, a post-translational modification involved in gene regulation, DNA repair, and cellular signaling . Key properties include:
Properties
Molecular Formula |
C24H31ClN4O4 |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(2S)-6-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N4O4.ClH/c1-28(2)23(25)26-14-8-7-13-21(22(29)30)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H2,25,26)(H,27,31)(H,29,30);1H/t21-;/m0./s1 |
InChI Key |
KBWSTCMOFACMCY-BOXHHOBZSA-N |
Isomeric SMILES |
CN(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Canonical SMILES |
CN(C)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) typically involves the protection of the amino group of homoarginine with the Fmoc group. This is followed by methylation of the guanidine group to introduce the symmetrical dimethyl groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids, including the incorporation of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical), under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like carbodiimides.
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Used for coupling reactions to form peptide bonds.
Acidic Conditions: Used to remove the hydrochloride salt and obtain the free base form of the compound.
Major Products Formed
The major products formed from reactions involving Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) include peptides and proteins with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool for constructing complex molecular structures.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their functions and mechanisms.
Medicine
In medicine, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and research. Its high purity and stability make it suitable for large-scale production.
Mechanism of Action
The mechanism of action of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, revealing the free amino group for further functionalization or interaction with other molecules.
Comparison with Similar Compounds
Fmoc-Arg(Me)₂-OH·HCl (Symmetrical)
Fmoc-HomoArg(Et)₂-OH·HCl (Symmetrical)
- Structure : Homoarginine backbone with symmetrical diethylation (ethyl groups instead of methyl).
- Molecular Formula : C₂₆H₃₄N₄O₄·HCl .
- Molecular Weight : 502.5 g/mol .
- Key Differences: Larger alkyl groups increase hydrophobicity and may reduce solubility in aqueous buffers.
- Applications : Used in specialized studies requiring longer alkyl chains to probe enzyme specificity .
Fmoc-Lys(Me)₂-OH·HCl
- Structure: Lysine derivative with symmetrical dimethylation on the ε-amino group.
- Molecular Formula : C₂₃H₂₈N₂O₄·HCl .
- Molecular Weight : 432.94 g/mol (396.49 + 36.45 for HCl) .
- Key Differences: Methylation on lysine instead of arginine; targets distinct biological pathways (e.g., histone lysine methylation). Lacks the guanidino group, reducing hydrogen-bonding capacity compared to arginine derivatives.
- Applications : Critical for studying histone modifications and epigenetic regulation .
Fmoc-L-Homoarginine (Unmethylated)
- Structure : Homoarginine without methylation.
- Molecular Formula : C₂₂H₂₆N₄O₄ .
- Molecular Weight : 410.47 g/mol .
- Key Differences :
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
